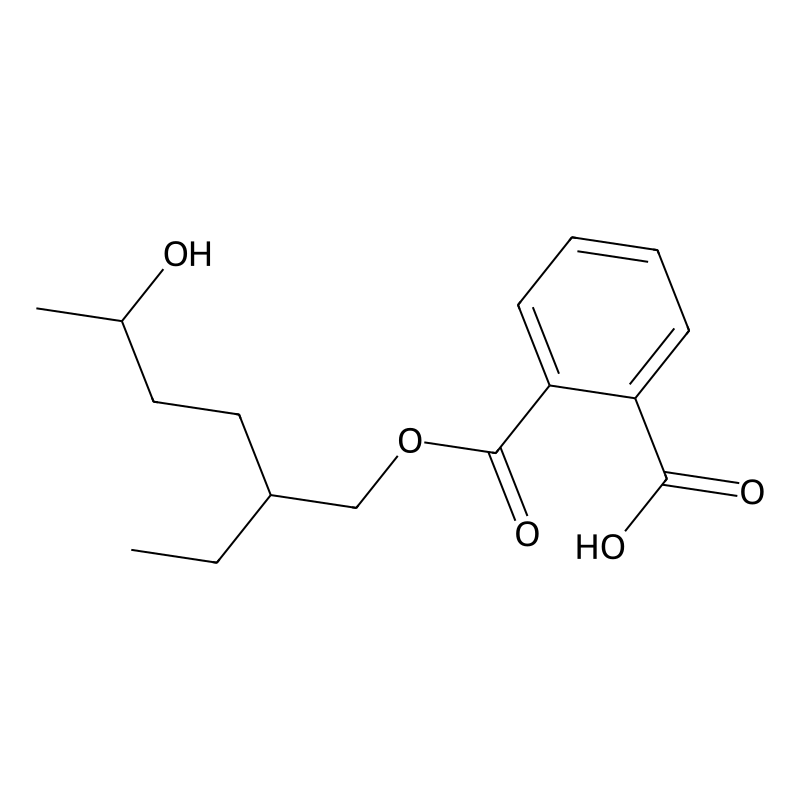Mono(2-ethyl-5-hydroxyhexyl) phthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for Phthalate Exposure:
MEHHP has been identified as a potential biomarker for exposure to di-(2-ethylhexyl) phthalate (DEHP) . DEHP is a widely used plasticizer, and its presence in the environment and consumer products can lead to human exposure. However, DEHP is quickly metabolized in the body, primarily into MEHHP, which is then excreted in urine .
Investigation of Potential Health Effects:
While DEHP has been linked to various health concerns, including reproductive and developmental issues, understanding the specific effects of MEHHP is an ongoing area of research. Studies suggest that MEHHP may have independent biological effects, potentially contributing to the overall health impacts associated with DEHP exposure . For example, recent research suggests MEHHP might play a role in the development of uterine leiomyomas (fibroids) .
Research into Environmental Fate and Impact:
Limited research exists on the environmental fate and impact of MEHHP. However, due to its structural similarities to other phthalates, concerns exist regarding its potential effects on aquatic life and ecosystems. Further research is needed to understand the environmental behavior and potential ecological risks associated with MEHHP .
Mono(2-ethyl-5-hydroxyhexyl) phthalate is a chemical compound with the molecular formula and a molecular weight of approximately 294.34 g/mol. It is classified as a metabolite of mono(2-ethylhexyl) phthalate and serves as a secondary metabolite of di(2-ethylhexyl) phthalate. This compound is known for its role in human exposure assessments related to phthalate exposure, particularly in studies concerning environmental health and toxicology .
MEHHP itself is not believed to have a significant biological effect. However, concerns lie in its potential to act as an endocrine disruptor []. Endocrine disruptors can mimic or interfere with natural hormones, potentially affecting development, reproduction, and other hormonal processes. Research suggests MEHHP may contribute to the development of uterine leiomyomas (fibroids) by activating a specific pathway involving the aryl hydrocarbon receptor (AhR). More research is needed to fully understand MEHHP's mechanism of action in this context.
Mono(2-ethyl-5-hydroxyhexyl) phthalate exhibits biological activity primarily as a metabolite of di(2-ethylhexyl) phthalate. Studies show that it can be detected in human urine, indicating exposure to di(2-ethylhexyl) phthalate from various sources, including food and consumer products. Its presence in biological fluids is often used as a biomarker for assessing exposure levels and potential health risks associated with phthalates . The compound has been linked to various health concerns, including endocrine disruption and reproductive toxicity, although more research is needed to fully elucidate its effects on human health.
The synthesis of mono(2-ethyl-5-hydroxyhexyl) phthalate typically occurs through the metabolic breakdown of di(2-ethylhexyl) phthalate via hydrolysis. This process can be catalyzed by enzymes present in the liver or other tissues, leading to the formation of mono(2-ethylhexyl) phthalate, which can then be further oxidized to produce mono(2-ethyl-5-hydroxyhexyl) phthalate. Laboratory synthesis may also involve
Mono(2-ethyl-5-hydroxyhexyl) phthalate is primarily utilized in environmental and toxicological research as a biomarker for assessing human exposure to di(2-ethylhexyl) phthalate. Its detection in biological samples helps researchers understand the extent of exposure and potential health impacts associated with phthalates found in plastics and other materials. Additionally, it may serve as a reference standard in analytical chemistry for studying related compounds .
Research indicates that mono(2-ethyl-5-hydroxyhexyl) phthalate interacts with various biological systems, particularly concerning its role as a metabolite of di(2-ethylhexyl) phthalate. Studies have shown that urinary concentrations of mono(2-ethyl-5-hydroxyhexyl) phthalate are significantly higher than those of its parent compound, suggesting that it may play a more prominent role in the assessment of exposure levels. Furthermore, correlations have been observed between concentrations of mono(2-ethyl-5-hydroxyhexyl) phthalate and other oxidative metabolites, which are crucial for understanding metabolic pathways and potential health risks associated with phthalates .
Mono(2-ethyl-5-hydroxyhexyl) phthalate shares similarities with several other compounds derived from di(2-ethylhexyl) phthalate and its metabolites. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Mono(2-ethylhexyl) phthalate | Primary metabolite; commonly assessed for DEHP exposure | |
| Mono(2-ethyl-5-oxohexyl) phthalate | Oxidative metabolite; often found alongside mono(2-ethyl-5-hydroxyhexyl) | |
| Di(2-ethylhexyl) phthalate | Parent compound; widely used plasticizer |
Mono(2-ethyl-5-hydroxyhexyl) phthalate is unique due to its specific hydroxyl group placement on the hexyl chain, which influences its biological activity and interaction with various metabolic pathways compared to its analogs .








